molecular formula C11H14O3 B073603 4-Butoxybenzoic acid CAS No. 1498-96-0

4-Butoxybenzoic acid

Cat. No. B073603
CAS RN: 1498-96-0
M. Wt: 194.23 g/mol
InChI Key: LAUFPZPAKULAGB-UHFFFAOYSA-N
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Patent
US04895986

Procedure details

A solution of 5 g of para-n-butoxy benzoic acid is refluxed for 2 hours in 8 ml of thionyl chloride. The thionyl chloride is then distilled, followed by distillation under reduced pressure and under a dry nitrogen stream of the expected acid chloride. In this way para-n-butoxy benzoic acid chloride of the following formula is obtained: ##STR36##
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:5][C:6]1[CH:14]=[CH:13][C:9]([C:10](O)=[O:11])=[CH:8][CH:7]=1)[CH2:2][CH2:3][CH3:4].S(Cl)([Cl:17])=O>>[CH2:1]([O:5][C:6]1[CH:14]=[CH:13][C:9]([C:10]([Cl:17])=[O:11])=[CH:8][CH:7]=1)[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(CCC)OC1=CC=C(C(=O)O)C=C1
Name
Quantity
8 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The thionyl chloride is then distilled
DISTILLATION
Type
DISTILLATION
Details
followed by distillation under reduced pressure and under a dry nitrogen stream of the expected acid chloride

Outcomes

Product
Name
Type
product
Smiles
C(CCC)OC1=CC=C(C(=O)Cl)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.